molecular formula C6H4ClN3S B2365306 2-Chlorothieno[2,3-d]pyrimidin-4-amine CAS No. 56844-22-5

2-Chlorothieno[2,3-d]pyrimidin-4-amine

Cat. No. B2365306
CAS RN: 56844-22-5
M. Wt: 185.63
InChI Key: GOBLWWCPIDMWPL-UHFFFAOYSA-N
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Description

“2-Chlorothieno[2,3-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 16234-40-5 and a molecular weight of 185.64 . It is a solid substance and is used in various research and development activities .


Synthesis Analysis

The synthesis of “2-Chlorothieno[2,3-d]pyrimidin-4-amine” derivatives has been reported in several studies . One such method involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea . Another study reported the synthesis of these derivatives under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-Chlorothieno[2,3-d]pyrimidin-4-amine” is characterized by a thieno[2,3-d]pyrimidin-4-amine scaffold . This scaffold is associated with a broad range of biological and pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving “2-Chlorothieno[2,3-d]pyrimidin-4-amine” are complex and can lead to a variety of products . For instance, it has been used as a starting material for the synthesis of various derivatives with potential antimicrobial activity .


Physical And Chemical Properties Analysis

“2-Chlorothieno[2,3-d]pyrimidin-4-amine” is a solid substance . It has a molecular weight of 185.64 . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Synthesis Techniques

  • Innovative Synthetic Strategies : New methods for synthesizing derivatives of 2-Chlorothieno[2,3-d]pyrimidin-4-amine have been developed. These include microwave-assisted synthesis, which shortens reaction time and improves efficiency, and techniques that avoid the use of excessive toxic chemicals (Hesse, Perspicace, & Kirsch, 2007); (Han et al., 2010).

  • Efficient Annulation Strategies : The development of efficient and high-yield synthetic methods for producing various derivatives, utilizing solvent-free processes and including multiple steps, has been demonstrated (Pokhodylo et al., 2015).

  • Advancements in Synthesis of Derivatives : Novel synthetic tactics have been explored for creating antimicrobial agents from 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, showcasing thermal selective reactions and the synthesis of novel compounds (Kanawade et al., 2013).

Antimicrobial and Antitumor Activities

  • Antifungal and Antimicrobial Potentials : Some thieno[2,3-d]pyrimidine derivatives have shown significant antifungal activities, indicating their potential as antimicrobial agents (Konno et al., 1989).

  • Antitumor Properties : Research has been conducted on the antitumor activities of certain derivatives, highlighting their promise in cancer research. These studies include the synthesis of new compounds and their evaluation against various cancer cell lines (Sirakanyan et al., 2019); (Huang et al., 2020).

Chemical Properties and Reaction Mechanisms

  • Exploration of Reaction Mechanisms : Studies have been conducted on the chemical properties of 2-Chlorothieno[2,3-d]pyrimidin-4-amine derivatives, exploring their reaction mechanisms and potential applications (Ding, Yang, & Zhu, 2003); (Grinev & Kaplina, 1985).

  • Catalysis and Microwave Irradiation : Research on catalysis in the synthesis of thieno[2,3-d]pyrimidines and the use of microwave irradiation has provided insights into more efficient production methods (Jing et al., 2011); (Adib et al., 2015).

properties

IUPAC Name

2-chlorothieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBLWWCPIDMWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[2,3-d]pyrimidin-4-amine

Citations

For This Compound
1
Citations
LS Reddy, BE Naik - 2018 - thepharmajournal.com
A series of novel 4-Substituted & different Substituted Heterocyclic-N-(2-thiomorpholin othieno [2, 3-d] pyrimidin-4-yl) benzamide derivatives were synthesized by a facile Five-step …
Number of citations: 0 www.thepharmajournal.com

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